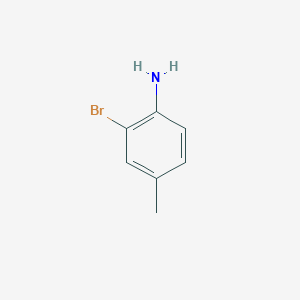

2-Bromo-4-methylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRRJILIXQAAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060396 | |

| Record name | Benzenamine, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-68-6 | |

| Record name | 2-Bromo-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3L8JW7L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-4-methylaniline: Physical and Chemical Properties

Introduction

This compound, also known as 2-bromo-p-toluidine, is a substituted aniline derivative with the chemical formula C₇H₈BrN.[1][2] Its unique structure, featuring a bromine atom and a methyl group on the aniline ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [3][4] |

| Appearance | Colorless to brown clear liquid or oil | [3][5] |

| Melting Point | 14-16 °C (lit.) | [1][2][3][6] |

| Boiling Point | 240 °C (lit.) | [1][2][3][6] |

| 120-122 °C at 30 mmHg | [7] | |

| Density | 1.5 g/mL at 25 °C (lit.) | [1][2][3][6] |

| Refractive Index | n20/D 1.602 (lit.) | [1][2][3][6] |

| Solubility | Insoluble in water; Miscible with alcohol and ether; Slightly soluble in chloroform. | [1][3] |

| pKa | 2.97 ± 0.10 (Predicted) | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1][3][5] |

| Storage | Store in a dark, cool, and well-ventilated place under an inert atmosphere. It is air and light sensitive. | [3][8] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following spectral information is available in various databases:

-

¹H NMR: Proton nuclear magnetic resonance spectra are available for structural elucidation.[9]

-

¹³C NMR: Carbon-13 nuclear magnetic resonance spectra provide information about the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectra, including GC-MS data, are available to determine the molecular weight and fragmentation pattern.[10]

-

Infrared Spectroscopy (IR): IR spectra, including FTIR and ATR-IR, can identify the functional groups present in the molecule.[10]

-

Raman Spectroscopy: Raman spectra are also available for vibrational analysis.[10]

-

UV-Vis Spectroscopy: Ultraviolet-visible spectra provide information about the electronic transitions within the molecule.[10]

Chemical Properties and Reactivity

This compound is a valuable building block in organic synthesis due to the reactivity of its amino and bromo substituents.

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic bromination of 4-methylaniline (p-toluidine).[11] The reaction typically involves the protection of the highly activating amino group via acetylation, followed by bromination and subsequent deprotection.[11]

Caption: Synthesis of this compound from p-toluidine.

Key Reactions

-

Palladium-Catalyzed Amination: this compound is utilized in palladium-catalyzed selective amination reactions. For instance, it reacts with 3-bromoquinoline to produce 3-(2-bromo-4-methylphenylamino) quinoline, a significant pharmaceutical intermediate.[4][6][11]

-

Amide Formation: It can react with carboxylates in the presence of a catalyst to form amides.[4][6][11] For example, it reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (Me₃Al) to yield the corresponding amide.[4][6]

-

Synthesis of Iminophosphoranes: This compound has been employed in the synthesis of iminophosphoranes.[4][11]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound can be found in the chemical literature. Below are generalized methodologies for some of the key processes and property determinations.

Synthesis of this compound from p-Toluidine

-

Acetylation: p-Toluidine is reacted with acetic anhydride to form N-acetyl-p-toluidine, protecting the amino group.

-

Bromination: The N-acetyl-p-toluidine is then brominated, typically using molecular bromine in a suitable solvent like acetic acid. The reaction temperature is controlled to favor mono-bromination.

-

Hydrolysis: The resulting 3-bromo-4-acetamidotoluene is hydrolyzed, usually with an acid like hydrochloric acid, to remove the acetyl group and yield this compound hydrochloride.

-

Neutralization: The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to afford the free base, this compound.

Caption: General workflow for the synthesis of this compound.

General Procedure for Palladium-Catalyzed Amination

-

Reaction Setup: A reaction vessel is charged with this compound, an aryl halide (e.g., 3-bromoquinoline), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

-

Solvent Addition: An anhydrous, deoxygenated solvent (e.g., toluene) is added.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10][12][13]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids and strong oxidizing agents.[12]

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. Its reactivity, particularly in modern cross-coupling reactions, makes it a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound 98 583-68-6 [sigmaaldrich.com]

- 3. This compound CAS#: 583-68-6 [m.chemicalbook.com]

- 4. This compound | 583-68-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound 98 583-68-6 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 583-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound(583-68-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 583-68-6 | Benchchem [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-4-methylaniline (CAS Number: 583-68-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylaniline, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its physicochemical properties, synthesis, key chemical reactions with experimental protocols, and explores its relevance in medicinal chemistry.

Physicochemical Properties

This compound, also known as 2-bromo-p-toluidine or 4-amino-3-bromotoluene, is a substituted aniline that serves as a valuable building block in organic synthesis.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 583-68-6 | [2] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Colorless to light yellow or brown liquid/solid | [2] |

| Melting Point | 14-16 °C | [2] |

| Boiling Point | 240 °C | [2] |

| Density | 1.5 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.602 | [2] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [2] |

| Flash Point | >110 °C | [2] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound starts from p-toluidine (4-methylaniline).[1] The synthesis involves a three-step process: acetylation of the amino group to protect it and control regioselectivity, followed by electrophilic bromination, and finally, hydrolysis to yield the desired product.[1]

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound from p-toluidine.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound from p-toluidine.

Step 1: Acetylation of p-Toluidine

-

In a suitable reaction vessel, a mixture of p-toluidine and glacial acetic acid is heated to reflux for approximately 2 hours. This step converts the p-toluidine to N-acetyl-p-toluidine.[1]

-

After the reflux period, the reaction mixture is allowed to cool to approximately 45°C.[1]

Step 2: Bromination of N-acetyl-p-toluidine

-

To the cooled reaction mixture, bromine is added dropwise, ensuring the temperature is maintained between 50-55°C.[1]

-

After the addition of bromine is complete, the mixture is stirred for an additional period to ensure the completion of the bromination reaction.

-

The reaction mixture is then carefully poured into a solution of sodium sulfite in water. This step neutralizes any excess bromine and precipitates the product, 3-bromo-4-acetamidotoluene.[1]

Step 3: Hydrolysis of 3-bromo-4-acetamidotoluene

-

The precipitated 3-bromo-4-acetamidotoluene is collected and then hydrolyzed by heating with concentrated hydrochloric acid.[1]

-

The resulting hydrochloride salt is then treated with a sodium hydroxide solution to neutralize the acid and liberate the free base, this compound.[1]

-

The final product can be purified by distillation or other suitable purification techniques. The overall yield for this process is typically in the range of 51-57%.[1]

Key Reactions and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the presence of two reactive sites: the amino group and the bromine atom, which allow for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex organic molecules.

The Suzuki coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is used to form a new carbon-carbon bond.

Experimental Workflow for a Typical Suzuki Coupling Reaction

Caption: General experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol: Synthesis of Thiophene-Based Imines

The following protocol describes the synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline and its subsequent Suzuki coupling.

-

Step 1: Synthesis of the Schiff Base In the first step, 4-bromo-2-methylaniline reacts with 4-bromothiophene-2-carbaldehyde in glacial acetic acid to produce (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline in high yield.

-

Step 2: Suzuki Coupling The Suzuki reaction of the resulting thiophene-based imine is then carried out with various arylboronic acids. For example, to a solution of the imine in a suitable solvent, a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a base like K₃PO₄ are added. The reaction mixture is then heated to 90°C under an inert atmosphere until the reaction is complete. The resulting mono- and bis-substituted products are then isolated and purified.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide to form a new carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of arylamines.

General Experimental Protocol for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a bromo-aromatic compound like this compound with an aniline involves the following steps:

-

The bromo-aromatic compound (1 equivalent), the aniline (1.5 equivalents), a base such as cesium carbonate (Cs₂CO₃, 2 equivalents), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a phosphine ligand such as BINAP (0.08 equivalents) are mixed in a suitable solvent like toluene.

-

The reaction mixture is degassed and then heated to around 110°C under a nitrogen atmosphere for several hours.

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield the desired N-arylated product.

Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various bioactive heterocyclic compounds, particularly quinolines. Quinolines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Relevance in Medicinal Chemistry and Potential Biological Targets

While this compound itself is not typically the active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery. The structural motif of substituted anilines is present in many biologically active compounds.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases synthesized from this compound have been investigated for their antimicrobial properties. The imine or azomethine group (>C=N-) in Schiff bases is believed to be crucial for their biological activity. It is proposed that these compounds may act by forming hydrogen bonds with the active sites of cellular constituents, thereby interfering with normal cellular processes.

Proposed Mechanism of Antimicrobial Action of Schiff Bases

Caption: Logical diagram of the proposed antimicrobial mechanism of Schiff bases.

Potential as a Scaffold for SIRT6 Activators

While direct evidence for this compound derivatives is limited, a closely related compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of activators of Sirtuin 6 (SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[3] The activation of SIRT6 is a promising therapeutic strategy for age-related diseases, including cancer and metabolic disorders. This suggests that derivatives of this compound could be explored as potential modulators of SIRT6 or other sirtuins.

SIRT6 Signaling Pathway

Caption: A simplified representation of the SIRT6 signaling pathway and the potential role of this compound derivatives as activators.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications in organic synthesis. Its versatile reactivity makes it an invaluable building block for the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. The ability to participate in powerful C-C and C-N bond-forming reactions like the Suzuki coupling and Buchwald-Hartwig amination underscores its significance in modern drug discovery and development. Further research into the biological activities of its derivatives holds promise for the discovery of novel therapeutic agents targeting a range of diseases. This guide provides a solid foundation for researchers and scientists working with this compound, from its basic properties and synthesis to its application in the synthesis of potentially bioactive molecules.

References

An In-depth Technical Guide to 2-Bromo-4-methylaniline: Molecular Weight and Formula

This guide provides detailed information on the molecular weight and chemical formula of 2-Bromo-4-methylaniline, a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Citations |

| Molecular Formula | C7H8BrN | [1][2][3][4] |

| Molecular Weight | 186.05 g/mol | [1][2][3][5] |

| Synonyms | 2-Bromo-p-toluidine, 4-Amino-3-bromotoluene | [1][5] |

| CAS Number | 583-68-6 | [1][2][5] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak will correspond to the molecular weight of the compound.

Elemental Analysis: This technique determines the percentage composition of the constituent elements (carbon, hydrogen, bromine, and nitrogen) in the compound. The experimentally determined percentages are then used to derive the empirical formula, which is subsequently confirmed as the molecular formula using the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural components, and its resulting molecular formula and weight.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-methylaniline. It includes a summary of quantitative NMR data, a comprehensive experimental protocol for spectrum acquisition, and a logical diagram illustrating the proton signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical analysis, drug development, and materials science.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the bromo, methyl, and amino substituents on the benzene ring. The quantitative data, typically recorded in deuterated chloroform (CDCl3) at 400 MHz, is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6 | ~7.25 | d | ~1.9 | 1H |

| H-5 | ~6.95 | dd | ~8.1, 1.9 | 1H |

| H-3 | ~6.60 | d | ~8.1 | 1H |

| -NH2 | ~3.70 | br s | - | 2H |

| -CH3 | ~2.25 | s | - | 3H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shimming: Perform automatic or manual shimming of the magnetic field to achieve high homogeneity and sharp NMR signals.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Temperature: Maintain a constant probe temperature, typically 298 K.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

-

Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration to assign the signals to the respective protons in the molecule.

Visualization of Proton Signaling Relationships

The following diagram illustrates the logical relationships and coupling interactions between the protons in the this compound molecule as observed in the 1H NMR spectrum.

Caption: Coupling relationships of aromatic protons in this compound.

Technical Guide: 13C NMR Spectral Data of 2-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4-methylaniline. Due to the limited availability of publicly accessible, verified experimental data for this specific compound, this guide presents predicted spectral data based on closely related structures and general principles of NMR spectroscopy. It also includes a representative experimental protocol for acquiring such data.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of 2-bromo-N,4-dimethylaniline was recorded in CDCl3 on a 101 MHz spectrometer. The chemical shifts for the aromatic carbons are presented below as a reference.

Table 1: 13C NMR Chemical Shifts for 2-bromo-N,4-dimethylaniline in CDCl3

| Carbon Atom Assignment | Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-Br) | Not explicitly assigned |

| Quaternary Carbon (C-N) | Not explicitly assigned |

| Aromatic CH | Not explicitly assigned |

| Aromatic CH | Not explicitly assigned |

| Quaternary Carbon (C-CH3) | Not explicitly assigned |

| Aromatic CH | Not explicitly assigned |

| Methyl Carbon (-CH3) | Not explicitly assigned |

| N-Methyl Carbon (-NCH3) | Not explicitly assigned |

Note: Specific assignments for each carbon were not provided in the source document. Further analysis, such as 2D NMR experiments (HSQC, HMBC), would be required for unambiguous assignment.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, representative methodology for obtaining a 13C NMR spectrum of this compound.

Objective: To acquire a high-resolution, proton-decoupled 13C NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl3)

-

High-quality 5 mm NMR tube and cap

-

Pipette or syringe

-

NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated or semi-automated process.

-

Tune and match the broadband probe for the 13C frequency.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled 13C NMR experiment. Typical parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Reference the spectrum by setting the CDCl3 solvent peak to its known chemical shift (δ 77.16 ppm).

-

Perform baseline correction to ensure accurate peak picking and integration.

-

Identify and list the chemical shifts of all observed peaks.

-

Structure and Atom Numbering

To facilitate the discussion of NMR data, a logical numbering scheme for the carbon atoms of this compound is essential.

Caption: Molecular structure of this compound with carbon numbering.

In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy data for 2-Bromo-4-methylaniline. The information presented herein is essential for the structural elucidation, identification, and quality control of this important chemical intermediate in research and pharmaceutical development.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The data presented in the following table is a comprehensive summary of the key vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3400 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| 1600 - 1650 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1600 | Strong | C=C Ring Stretching | Aromatic Ring |

| 1450 - 1550 | Strong | C=C Ring Stretching | Aromatic Ring |

| 1440 - 1470 | Medium | Asymmetric C-H Bending | Methyl Group (-CH₃) |

| 1360 - 1390 | Medium | Symmetric C-H Bending | Methyl Group (-CH₃) |

| 1250 - 1340 | Strong | C-N Stretch | Aromatic Amine |

| 1000 - 1100 | Strong | C-Br Stretch | Aryl Halide |

| 800 - 850 | Strong | C-H Out-of-plane Bending | Aromatic Ring |

| 665 - 910 | Broad, Strong | N-H Wagging | Primary Amine (-NH₂) |

Experimental Protocol: FTIR Spectroscopy of a Solid Aniline Derivative

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample such as this compound.

Objective: To record the infrared spectrum of a solid aniline derivative using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade, oven-dried

-

Spatula

-

Analytical balance

-

Sample of this compound

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

Combine the sample and KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Record a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

-

Record the infrared spectrum of the sample. The spectrometer will automatically subtract the background spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

-

Identify the characteristic absorption bands and compare them to the known data for this compound and general correlation charts for functional groups.

-

Visualizing Molecular Vibrations

The following diagram illustrates the logical relationship between the key functional groups of this compound and their corresponding regions of absorption in the infrared spectrum.

Caption: Correlation of functional groups in this compound with IR absorption regions.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-bromo-4-methylaniline. The information contained herein is essential for the identification and characterization of this compound in various analytical applications, including drug development, metabolite identification, and forensic analysis.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, primarily dictated by the presence of the bromine atom and the aromatic amine structure. The following table summarizes the key quantitative data derived from its mass spectrum.

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (%) * |

| 187 | [M+2]•+ | [C₇H₈⁸¹BrN]•+ | ~98 |

| 185 | [M]•+ | [C₇H₈⁷⁹BrN]•+ | 100 |

| 106 | [M-Br]⁺ | [C₇H₈N]⁺ | ~85 |

| 77 | [C₆H₅]⁺ | Phenyl cation | ~30 |

*Note: The relative abundances are estimated based on typical fragmentation patterns of halogenated aromatic amines due to the absence of a publicly available, fully annotated mass spectrum.

Fragmentation Pattern and Pathway

Under electron ionization, this compound undergoes a series of predictable fragmentation events. The initial ionization event involves the removal of an electron to form the molecular ion radical cation, [C₇H₈BrN]•+. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion is observed as a characteristic pair of peaks at m/z 185 and 187.

The most significant fragmentation pathway involves the cleavage of the C-Br bond, which is the weakest bond in the molecular ion. This results in the loss of a bromine radical (•Br) and the formation of a stable cation at m/z 106. This fragment, [C₇H₈N]⁺, corresponds to the 4-methylanilinium cation and is often the base peak or a very prominent peak in the spectrum.

A subsequent fragmentation of the [M-Br]⁺ ion can occur through the loss of a neutral molecule of hydrogen cyanide (HCN) from the amine group and the aromatic ring. This leads to the formation of a phenyl cation derivative. Further fragmentation can lead to the formation of the phenyl cation itself at m/z 77.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols

The acquisition of a mass spectrum for this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). A generalized experimental protocol is provided below.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.

2. Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic amines.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methylaniline in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on summarizing the existing qualitative data, predicting solubility based on physicochemical properties, and providing a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound, a substituted aniline, is a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. Its molecular structure, featuring both a bromine atom and a methyl group on the aniline ring, dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile of this compound

Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible/Soluble | The amine group of this compound can form hydrogen bonds with the hydroxyl group of alcohols, leading to good solubility.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Expected to be Soluble | These solvents can engage in dipole-dipole interactions with the polar C-N and C-Br bonds of this compound. |

| Nonpolar | Toluene, Hexane | Expected to be Sparingly Soluble to Soluble | The nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents through London dispersion forces. |

| Halogenated | Chloroform | Slightly Soluble[1] | Chloroform is a weakly polar solvent. The "slight" solubility suggests that the interactions are not as strong as with more polar or hydrogen-bonding solvents. |

| Aqueous | Water | Insoluble[1][2] | The hydrophobic nature of the brominated aromatic ring significantly outweighs the hydrophilic character of the amine group, leading to very poor solubility in water. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

To each vial, add a known volume (e.g., 10.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

For a more rapid and complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, a syringe fitted with a solvent-compatible filter can be used.

-

Transfer the collected aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of this compound (240 °C). A vacuum oven is recommended for lower-temperature evaporation.

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3. Data Analysis

Calculate the solubility (S) of this compound in the selected solvent using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot taken in mL) * 100

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, its solubility profile can be reasonably predicted based on its molecular structure and qualitative observations. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This information is critical for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Bromo-4-methylaniline, with Crystallographic Analysis of the Related Compound 2,6-Dibromo-4-methylaniline

This technical guide provides a comprehensive overview of the known properties of this compound, a key intermediate in organic synthesis. Due to a lack of publicly available crystallographic data for this compound, this guide also presents a detailed analysis of the crystal structure and morphology of the closely related compound, 2,6-Dibromo-4-methylaniline, to serve as a valuable reference point.

Physicochemical Properties of this compound

This compound is a colorless to brown liquid at room temperature.[1] It is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3] The presence of the bromo and amino functionalities on the toluidine scaffold allows for a variety of chemical transformations.[2][4]

General and Spectroscopic Information

A summary of the key physical and spectroscopic identifiers for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 583-68-6 |

| Appearance | Colorless to Brown Liquid |

| Melting Point | 14-16 °C (lit.) |

| Boiling Point | 240 °C (lit.) |

| Density | 1.5 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.602 (lit.) |

| Solubility | Insoluble in water; Soluble in alcohols and ethers |

| InChI Key | UVRRJILIXQAAFK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N)Br |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (bromination) of 4-methylaniline (p-toluidine).[2] A common synthetic pathway involves the protection of the amino group via acetylation, followed by bromination and subsequent deprotection.

Experimental Protocol: Synthesis from p-Toluidine

A representative synthesis protocol is as follows[5]:

-

Acetylation: A mixture of p-toluidine and glacial acetic acid is heated to convert p-toluidine to N-acetyl-p-toluidine.

-

Bromination: After cooling, bromine is added dropwise to the solution, controlling the temperature to achieve bromination at the position ortho to the amino group.

-

Precipitation: The reaction mixture is then poured into a sodium sulfite solution, leading to the precipitation of 3-bromo-4-acetamidotoluene.

-

Hydrolysis: The intermediate is hydrolyzed using concentrated hydrochloric acid.

-

Neutralization and Extraction: The resulting hydrochloride salt is neutralized with a sodium hydroxide solution to yield the free base, this compound, which can be purified by distillation.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Crystal Structure and Morphology of 2,6-Dibromo-4-methylaniline

Crystal Data and Structure Refinement

Single crystals of 2,6-Dibromo-4-methylaniline are reported to be colorless needles that grow along the a-axis.[6][7][8] The crystallographic data was obtained by single-crystal X-ray diffraction at a temperature of 200 K.[6][8]

Table 2: Crystal Data and Structure Refinement for 2,6-Dibromo-4-methylaniline [6][8]

| Parameter | Value |

| Chemical Formula | C₇H₇Br₂N |

| Formula Weight | 264.96 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature (K) | 200 |

| a (Å) | 4.3773 (7) |

| b (Å) | 13.585 (2) |

| c (Å) | 14.057 (3) |

| Volume (ų) | 835.9 (2) |

| Z | 4 |

Molecular and Crystal Structure

The molecular structure of 2,6-Dibromo-4-methylaniline reveals some distortion in the benzene ring from the ideal 120° bond angles.[6][8] The crystal packing is characterized by N—H···N hydrogen bonds, which link the molecules into chains propagating in the direction.[6][7][8] Additionally, short intramolecular N—H···Br contacts are observed.[6][7][8]

Table 3: Selected Hydrogen Bond Geometry for 2,6-Dibromo-4-methylaniline (Å, °) [6][8]

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1A···Br1 | 0.86 | 2.65 | 3.077 (4) | 112 |

| N1—H1B···Br2 | 0.86 | 2.64 | 3.072 (4) | 113 |

| N1—H1B···N1ⁱ | 0.86 | 2.38 | 3.120 (7) | 144 |

| Symmetry code: (i) x-1/2, -y+1/2, -z+1 |

Experimental Protocol: Crystallization

The single crystals of 2,6-Dibromo-4-methylaniline were obtained through the following procedure[6][7][8]:

-

Source: The commercially available compound was used.

-

Purification: The material was purified by recrystallization.

-

Solvent System: A solution of 80% ethanol and 20% distilled water was used for recrystallization.

-

Crystal Growth: Colorless single crystals in the form of needles were obtained from this solution.

The following diagram outlines the workflow for obtaining single crystals of 2,6-Dibromo-4-methylaniline.

Caption: A simplified workflow for the crystallization of 2,6-Dibromo-4-methylaniline.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its own crystal structure has not been reported in the literature, the detailed crystallographic analysis of 2,6-Dibromo-4-methylaniline provides a useful surrogate for understanding the solid-state properties of this class of compounds. The data and protocols presented in this guide are intended to support further research and development involving this compound and related molecules.

References

- 1. This compound | 583-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 583-68-6 [chemicalbook.com]

- 4. This compound | 583-68-6 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of 2-Bromo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 2-Bromo-4-methylaniline. It is intended for informational purposes for a scientific audience and should not be used for medical advice or for developing safety protocols without consulting primary literature and regulatory guidelines. Much of the available data is based on general safety classifications and information on structurally similar compounds due to a lack of specific studies on this compound.

Executive Summary

This compound is classified as an acutely toxic substance via oral, dermal, and inhalation routes. It is also recognized as a skin and eye irritant. Toxicological information suggests potential target organ effects on the respiratory system, blood, and hematopoietic system following repeated exposure. However, a significant gap exists in the public domain regarding quantitative toxicity data (e.g., LD50, LC50), detailed experimental protocols for this specific chemical, and comprehensive studies on its genotoxicity, carcinogenicity, and reproductive toxicity. This guide synthesizes the available hazard classifications and provides context based on data for structurally related compounds to offer a more complete, albeit inferred, toxicological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 583-68-6 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Colorless to brown clear liquid |

| Melting Point | 14-16 °C |

| Boiling Point | 240 °C |

| Density | 1.5 g/mL at 25 °C |

| Solubility | Insoluble in water |

Toxicological Data

The majority of available toxicological information for this compound is derived from hazard classifications provided in safety data sheets and chemical databases.

Acute Toxicity

This compound is classified as a Category 3 acute toxicant for oral, dermal, and inhalation exposures according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] This classification indicates that the substance is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

Table 2: Acute Toxicity Data for 4-Bromoaniline

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 456 mg/kg |

| LD50 | Rat | Dermal | 536 mg/kg |

Source:[3]

Skin and Eye Irritation

This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2]

Repeated Dose Toxicity

Safety data sheets indicate that this compound may cause damage to organs through prolonged or repeated exposure, with the respiratory system, blood, and hematopoietic system being identified as target organs.[2] This suggests the potential for systemic toxicity with chronic exposure.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific experimental data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. General statements in safety data sheets often indicate that these properties have not been fully investigated.[2]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public literature. However, standardized OECD guidelines are typically followed for such assessments. The following sections describe the general methodologies for key toxicological endpoints.

General Experimental Workflow

The workflow for assessing the toxicity of a chemical like this compound would typically follow a tiered approach, starting with acute toxicity and irritation studies, followed by more complex assessments like repeated dose toxicity and genotoxicity.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure is used where a single dose is administered to a small group of animals. The outcome determines the dose for the next group.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage.

-

A starting dose of 300 mg/kg is often used for substances with expected toxicity.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The acute toxic class and an estimate of the LD50 are determined.

Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

-

Principle: The substance is applied to the skin or eye of an animal to assess the potential for irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Dermal Irritation (OECD 404):

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch and then to the skin.

-

The patch is held in place with a semi-occlusive dressing for 4 hours.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Eye Irritation (OECD 405):

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye.

-

The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Potential Mechanisms of Toxicity and Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, the toxicity of aniline and its derivatives often involves metabolic activation and the generation of reactive metabolites.

The presence of the amino group on the aniline ring is critical for its toxicity. It can be metabolized by cytochrome P450 enzymes to form N-hydroxyaniline, which can be further oxidized to nitrosobenzene. These metabolites are capable of inducing methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This is a plausible mechanism for the observed effects on the blood and hematopoietic system.

The following diagram illustrates a hypothetical metabolic activation pathway for anilines leading to toxicity.

Conclusion and Future Directions

This compound is a chemical with clear indications of acute toxicity and irritant properties. The potential for target organ toxicity with repeated exposure warrants further investigation. The significant data gaps, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, highlight the need for comprehensive experimental studies to fully characterize its toxicological profile. Future research should focus on obtaining quantitative acute toxicity data, conducting standardized genotoxicity assays (e.g., Ames test, in vitro micronucleus assay), and performing repeated-dose toxicity studies to establish a No-Observed-Adverse-Effect Level (NOAEL). Such data are crucial for a thorough risk assessment and for ensuring the safe handling and use of this compound in research and industrial settings.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-4-methylaniline

For immediate release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical and thermochemical properties of 2-Bromo-4-methylaniline (CAS No. 583-68-6). It is intended to serve as a foundational resource for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors, where this compound is a valuable intermediate.[1] This document compiles available data on its physical characteristics, outlines standard experimental protocols for thermochemical analysis, and visualizes its primary synthesis pathway.

Molecular and Physicochemical Properties

This compound, also known as 2-bromo-p-toluidine, is an aromatic amine that serves as a critical building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom and a methyl group on the aniline ring, allows for diverse chemical modifications.

A summary of its key identifiers and physicochemical properties is presented below. It is important to note that some variation exists in reported values across different sources, which may be attributable to different experimental conditions or sample purities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 583-68-6 | [2] |

| Molecular Formula | C₇H₈BrN | [3] |

| Molecular Weight | 186.05 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-p-toluidine, 4-Amino-3-bromotoluene | [3][4] |

| SMILES | CC1=CC(=C(C=C1)N)Br | [3] |

| InChIKey | UVRRJILIXQAAFK-UHFFFAOYSA-N | [3] |

Table 2: Reported Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to brown clear liquid | [4][5] |

| Melting Point | 14-16 °C | [2][6] |

| 26 °C | [5][7] | |

| Boiling Point | 240 °C (at 760 mmHg) | [2][5][7] |

| 124-125 °C (at 20 mmHg) | [2] | |

| Density | 1.500 g/mL (at 25 °C) | [2][7] |

| Refractive Index | 1.602 (at 20 °C) | [2][7] |

| Water Solubility | Insoluble | [5][6][7] |

Thermochemical Data

A thorough review of the scientific literature indicates a notable absence of experimentally determined thermochemical data for this compound. Core properties such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) have not been published.

This data gap is significant, as these properties are fundamental for:

-

Process Safety and Hazard Analysis: Understanding the energy release potential of reactions.

-

Reaction Engineering: Designing and optimizing synthetic routes and reactor conditions.

-

Computational Chemistry: Validating and refining theoretical models of molecular behavior.

Given the lack of specific data, the following sections detail the standard experimental methodologies that would be employed to determine these crucial thermochemical properties.

Experimental Protocols for Thermochemical Characterization

This section provides a generalized, yet detailed, protocol for determining the standard molar enthalpy of formation (ΔHf°), a key thermochemical parameter. The method described is based on static bomb combustion calorimetry, a fundamental technique for organic compounds.[8][9]

Generalized Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔHc°).[9]

Objective: To determine the standard enthalpy of combustion of this compound and calculate its standard enthalpy of formation.

Materials:

-

High-purity this compound sample.

-

Benzoic acid (as a standard for calibration).

-

High-purity oxygen (99.995% or higher).

-

Auxiliary combustion substance (e.g., mineral oil or polyethylene film, if the sample is volatile or difficult to ignite).[9]

-

Distilled water.

-

Arsenious oxide or sodium thiosulfate solution (for titration of nitric and hydrobromic acids).

Equipment:

-

Static bomb calorimeter system (e.g., Parr 6200 series or similar).

-

High-precision digital thermometer (resolution of ±0.0001 °C).

-

Analytical balance (readability of ±0.01 mg).

-

Pellet press.

-

Ignition system with a platinum or nickel-chromium fuse wire.

Procedure:

-

Calibration of the Calorimeter: a. Determine the energy equivalent (εcalorimeter) of the calorimeter by combusting a certified benzoic acid standard. b. Press a pellet of benzoic acid (approx. 1.0 g) and weigh it accurately. c. Place the pellet in the crucible, attach the fuse wire, and assemble the bomb. d. Add 1.0 mL of distilled water to the bomb to ensure saturation of the final atmosphere. e. Pressurize the bomb with high-purity oxygen to approximately 30 atm. f. Submerge the bomb in the calorimeter's water bucket, and allow the system to reach thermal equilibrium. g. Ignite the sample and record the temperature change (ΔT) with high precision until the final temperature plateau is reached. h. Calculate εcalorimeter using the known energy of combustion of benzoic acid and the measured ΔT, after applying necessary corrections.

-

Combustion of this compound: a. Accurately weigh a sample of this compound (approx. 0.8 - 1.2 g). If liquid, it may be encapsulated in a gelatin capsule or absorbed onto a combustible material of known energy content. b. Follow steps 1c through 1g for the sample.

-

Corrections and Analysis: a. After combustion, vent the bomb and collect the liquid phase for analysis. b. Titrate the bomb washings to determine the amount of nitric acid (from residual N₂) and hydrobromic acid formed. The formation of these acids is an exothermic process, and this energy must be subtracted from the total energy change. c. Calculate the total energy released (ΔUtotal) from εcalorimeter × ΔT. d. Correct ΔUtotal for the heat of formation of the acids and the heat of combustion of the fuse wire to find the standard internal energy of combustion (ΔUc°). e. Convert ΔUc° to the standard enthalpy of combustion (ΔHc°) using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Calculation of Enthalpy of Formation (ΔHf°): a. Use Hess's Law to calculate the ΔHf° of the compound from the balanced combustion reaction: C₇H₈BrN(l) + 8.75 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g) + HBr(aq) b. The equation is: ΔHf°[C₇H₈BrN] = [7 × ΔHf°(CO₂) + 3.5 × ΔHf°(H₂O) + ΔHf°(HBr)] - ΔHc°

Below is a diagram illustrating the generalized workflow for this experimental protocol.

References

- 1. echemi.com [echemi.com]

- 2. 2-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 583-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 583-68-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-4-methylaniline: Discovery and History

This technical guide provides a comprehensive overview of 2-Bromo-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, historical context, physicochemical properties, synthesis methodologies, and significant applications.

Discovery and Historical Context

While the precise date and individual credited with the first synthesis of this compound are not explicitly documented in readily accessible historical records, its discovery is intrinsically linked to the advancements in aromatic chemistry in the 19th and early 20th centuries. The development of electrophilic aromatic substitution reactions, particularly bromination, and the understanding of directing group effects on aromatic rings were crucial prerequisites.

The synthesis of halogenated anilines became a significant area of research following the discovery of aniline and the burgeoning synthetic dye industry. Key milestones that paved the way for the synthesis of this compound include:

-

1832: Justus von Liebig establishes Annalen der Pharmacie, a journal that would become a primary source for disseminating new findings in organic chemistry.[2]

-

1868: The German Chemical Society is founded, and its journal, Berichte der deutschen chemischen Gesellschaft, becomes another major platform for organic chemistry research.[3][4]

-

Late 19th Century: Systematic studies on the bromination of aromatic compounds, including toluidines, are undertaken by numerous chemists. These studies, often published in journals like the Journal of the Chemical Society, laid the groundwork for predictable synthesis of specific isomers.[5][6][7]

The widely adopted method for synthesizing this compound involves the protection of the amino group of p-toluidine by acetylation, followed by bromination and subsequent hydrolysis. This multi-step approach allows for controlled bromination at the position ortho to the amino group, a concept refined through extensive early 20th-century research in organic synthesis.

Physicochemical Properties

This compound is a clear, light yellow to brown liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | |

| Molecular Weight | 186.05 g/mol | |

| CAS Number | 583-68-6 | |

| Beilstein Registry Number | 1931711 | |

| Melting Point | 14-16 °C | [6] |

| Boiling Point | 240 °C (lit.) | |

| Density | 1.5 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.602 (lit.) | |

| Solubility | Insoluble in water. | [6] |

Experimental Protocols for Synthesis

The most common and well-established method for the synthesis of this compound is the bromination of p-toluidine. To prevent over-bromination and to direct the bromine to the desired position, the amino group is first protected by acetylation. The resulting N-acetyl-p-toluidine is then brominated, followed by hydrolysis of the acetyl group to yield the final product.

Detailed Experimental Protocol (adapted from Organic Syntheses)

This procedure is a reliable and well-documented method for the laboratory-scale synthesis of this compound.

Step 1: Acetylation of p-Toluidine

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the mixture to reflux for a sufficient time to ensure complete acetylation.

-

Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-p-toluidine.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Bromination of N-acetyl-p-toluidine

-

Dissolve the dried N-acetyl-p-toluidine in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed until completion.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

The brominated product, 2-Bromo-4-acetamidotoluene, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Hydrolysis of 2-Bromo-4-acetamidotoluene

-

Suspend the dried 2-Bromo-4-acetamidotoluene in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete.

-

If an acid was used for hydrolysis, cool the solution and neutralize it with a base to precipitate the free amine. If a base was used, the product may separate as an oil.

-

Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by distillation, and purify the resulting crude this compound by vacuum distillation.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of two reactive sites: the amino group and the bromine atom. These functional groups allow for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: The compound is a building block for various pharmaceutical ingredients. The bromo and amino groups can be modified to introduce different pharmacophores, leading to the synthesis of complex, biologically active molecules.[1]

-

Agrochemicals: It serves as a precursor in the manufacturing of certain herbicides and pesticides.

-

Dyes and Pigments: The aniline moiety makes it a suitable starting material for the synthesis of azo dyes and other coloring agents.

-